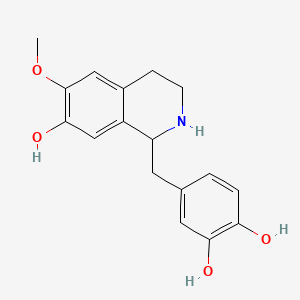

6-O-Methylnorlaudanosoline

Description

Overview of Benzylisoquinoline Alkaloids (BIAs) and Their Significance in Plant Secondary Metabolism

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse group of over 2,500 specialized metabolites found in various plant families, including Papaveraceae, Berberidaceae, Ranunculaceae, and Magnoliaceae. pnas.orgfrontiersin.orgoup.com These compounds are a prominent class of plant secondary metabolites with considerable pharmaceutical and industrial importance. frontiersin.orgnih.gov For centuries, BIAs have been exploited for their potent medicinal properties, which include the narcotic analgesics morphine and codeine, the antimicrobial agents berberine (B55584) and sanguinarine (B192314), the vasodilator papaverine (B1678415), and the anticancer drug noscapine (B1679977). oup.commdpi.comnih.govresearchgate.net

In plants, BIAs are believed to play a crucial role in defense mechanisms against herbivores and pathogens. mdpi.com The production of these complex molecules is a testament to the intricate nature of plant secondary metabolism. pnas.org However, the natural abundance of many valuable BIAs is often low, and their chemical synthesis is frequently complex and not economically viable, which presents challenges for their large-scale production. pnas.orgfrontiersin.org This has spurred significant research into the biosynthetic pathways of BIAs to enable alternative production methods, such as microbial fermentation. pnas.orgrsc.org

The biosynthesis of BIAs begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to create a wide array of chemical structures. pnas.orgrsc.org Key enzyme families involved in these pathways include synthases, oxidoreductases (like cytochrome P450s and berberine bridge enzyme), and methyltransferases, which are crucial for creating the vast diversity of BIA structures. frontiersin.orgnih.govoup.com

Central Role of (S)-Norcoclaurine in BIA Pathways

The biosynthesis of all BIAs converges on a common precursor, (S)-norcoclaurine. researchgate.netfrontiersin.orgmdpi.com This pivotal molecule is formed through a Pictet-Spengler condensation of two tyrosine-derived molecules: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.comoup.commdpi.com This reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), marking the first committed step in the BIA metabolic pathway. oup.comoup.com

The formation of the (S)-norcoclaurine scaffold is a critical entry point into the vast network of BIA biosynthesis. researchgate.netfrontiersin.org From (S)-norcoclaurine, a series of modifications, including hydroxylations and methylations, lead to the formation of the central intermediate (S)-reticuline. pnas.orgoup.complos.org (S)-Reticuline itself is a significant branch-point intermediate, from which numerous BIA structural types are derived, including morphinans, protoberberines, and benzophenanthridines. pnas.orgoup.comnih.gov The stereospecific nature of NCS, which produces only the (S)-enantiomer, is a fascinating aspect of BIA biosynthesis, ensuring the correct configuration for subsequent enzymatic transformations. oup.commdpi.com

Contextualizing 6-O-Methylnorlaudanosoline within BIA Biogenesis

Following the formation of the foundational BIA structure, (S)-norcoclaurine, the pathway proceeds through a series of enzymatic modifications. One of the initial and crucial steps is the methylation of (S)-norcoclaurine. The enzyme (RS)-norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine. wikipedia.orgresearchgate.netfrontiersin.org

However, under certain conditions or in different plant species, the precursor can be (R,S)-norlaudanosoline. An enzyme isolated from Argemone platyceras cell cultures, S-adenosylmethionine: (R), (S)-norlaudanosoline-6-O-methyltransferase, catalyzes the formation of This compound . nih.gov This enzyme also produces a smaller amount of 7-O-methylnorlaudanosoline. nih.govfrontiersin.org this compound is then a substrate for further methylation. For instance, the enzyme this compound 5'-O-methyltransferase can convert it to nororientaline (B1193935). wikipedia.org Additionally, research in Eschscholzia californica has shown that this compound can be methylated by the enzyme Ec7OMT to produce 6,7-O-dimethylnorlaudanosine. oup.comoup.com

The conversion of (S)-norcoclaurine to the central intermediate (S)-reticuline involves four key enzymatic steps: norcoclaurine 6-O-methyltransferase (6OMT), (S)-coclaurine N-methyltransferase (CNMT), (S)-N-methylcoclaurine 3′-hydroxylase (NMCH), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). nih.govresearchgate.netfrontiersin.org The activity of 6OMT is considered a rate-limiting step in the production of BIAs. frontiersin.org The precise sequence of these methylation and hydroxylation reactions is critical for channeling intermediates into the correct downstream pathways, highlighting the regulatory importance of enzymes acting on early precursors like norcoclaurine and norlaudanosoline. oup.comoup.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

64710-33-4 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzene-1,2-diol |

InChI |

InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3 |

InChI Key |

RHMGJTZOFARRHB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Role of 6 O Methylnorlaudanosoline As a Biosynthetic Intermediate

Position in the Early Benzylisoquinoline Alkaloid (BIA) Biosynthetic Pathway

6-O-Methylnorlaudanosoline is a key intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs). nih.govresearchgate.net These specialized plant metabolites exhibit significant pharmacological properties. The BIA pathway commences with the amino acid tyrosine, which undergoes a series of enzymatic reactions to form the central precursor, (S)-norcoclaurine. researchgate.netnih.gov From this pivotal point, the pathway diverges into numerous branches, leading to the synthesis of various classes of alkaloids.

The formation of this compound represents an early and crucial step in several of these branches. nih.govresearchgate.net It is situated downstream of the initial condensation reaction that forms the benzylisoquinoline scaffold and precedes the formation of more complex and decorated alkaloid structures. frontiersin.orgscispace.com Specifically, it is the product of the O-methylation of norlaudanosoline. nih.govresearchgate.net The position of this compound is significant as it serves as a substrate for further enzymatic modifications, including additional methylations and hydroxylations, which ultimately determine the final structure and biological activity of the resulting alkaloid. nih.govnih.gov

The enzymes involved in these early steps, including those that produce and consume this compound, often exhibit a degree of substrate promiscuity, meaning they can act on multiple similar compounds. frontiersin.orgresearchgate.net However, the specificities of these enzymes play a critical role in directing the metabolic flux towards different BIA classes. nih.govnih.gov For instance, the subsequent methylation patterns of this compound are instrumental in the biosynthesis of alkaloids like reticuline (B1680550), which is a precursor to morphine and codeine, as well as papaverine (B1678415). nih.gov

Precursors to this compound

Norlaudanosoline as the Direct Precursor

The immediate precursor to this compound is norlaudanosoline. nih.govresearchgate.netnih.gov This conversion is catalyzed by the enzyme norlaudanosoline 6-O-methyltransferase (6OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of the norlaudanosoline molecule. nih.govresearchgate.netfrontiersin.org

Research has shown that 6OMT enzymes from various plant species, including Glaucium flavum and Coptis japonica, efficiently catalyze this specific methylation step. nih.govfrontiersin.orgnih.gov In Glaucium flavum, the enzyme GFLOMT2 demonstrated a preference for the 6-O-methylation of norlaudanosoline to produce this compound. nih.govresearchgate.net Similarly, studies on Coptis species have identified 6OMT enzymes that perform this crucial methylation. frontiersin.org While some 6OMT enzymes can also methylate other positions or substrates to a lesser extent, their primary and most efficient activity is often the 6-O-methylation of norlaudanosoline. frontiersin.org

This enzymatic step is a critical control point in the BIA pathway, channeling the flow of intermediates towards the biosynthesis of specific downstream alkaloids. The presence and activity of norlaudanosoline 6-O-methyltransferase are therefore essential for the production of all BIAs that are derived from this compound.

Relationship with Norcoclaurine Pathway

The biosynthesis of this compound is intrinsically linked to the norcoclaurine pathway, which represents the foundational route for all BIA synthesis. researchgate.netnih.govresearchgate.net The norcoclaurine pathway begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine. researchgate.netnih.gov

Norlaudanosoline, the direct precursor to this compound, is itself a hydroxylated derivative of norcoclaurine. nih.govresearchgate.net The biosynthesis of glaucine, for example, starts with (S)-norcoclaurine, which must undergo 3'-hydroxylation to form norlaudanosoline before subsequent methylations can occur. nih.govresearchgate.net Therefore, the formation of this compound is a downstream event following the initial steps of the norcoclaurine pathway.

The enzyme norcoclaurine 6-O-methyltransferase (6OMT) can sometimes exhibit activity on both norcoclaurine and norlaudanosoline. frontiersin.orgresearchgate.net For instance, 6OMT from Coptis japonica can methylate (R,S)-norcoclaurine and (R,S)-norlaudanosoline. frontiersin.org This highlights the close biochemical relationship between these early intermediates in the BIA pathway. The stereochemistry established by norcoclaurine synthase is also a critical factor, as downstream enzymes may exhibit stereospecificity, influencing the types of alkaloids produced. nih.gov

Downstream Metabolites Derived from this compound

Conversion to Nororientaline (B1193935)

This compound serves as a direct precursor in the biosynthesis of nororientaline. wikipedia.org This conversion is catalyzed by the enzyme this compound 5'-O-methyltransferase (also referred to as 3'-O-methyltransferase in some literature, depending on the numbering system). wikipedia.orggenome.jp This enzyme specifically transfers a methyl group from S-adenosyl-L-methionine to the 5' (or 3') hydroxyl group of the this compound molecule. wikipedia.orggenome.jp

An enzyme with high specificity for this reaction has been isolated from cell cultures of Argemone platyceras. wikipedia.org This methylation step is significant as nororientaline is a precursor to the alkaloid papaverine. genome.jp The formation of nororientaline from this compound is a key branching point in the BIA pathway, leading towards the synthesis of certain benzylisoquinoline alkaloids.

Link to Reticuline and its Stereoisomers

This compound is a crucial intermediate in the biosynthetic pathway leading to reticuline, a pivotal branch-point metabolite in BIA synthesis. nih.govresearchgate.netfrontiersin.org Reticuline exists as two stereoisomers, (S)-reticuline and (R)-reticuline, which serve as precursors to different classes of alkaloids. For instance, morphine is derived from (R)-reticuline, while other alkaloids like noscapine (B1679977) are synthesized from (S)-reticuline. nih.gov

The conversion of this compound to reticuline involves a series of enzymatic reactions. Following the formation of this compound, the next step is often N-methylation to form 6-O-methyllaudanosoline, catalyzed by a coclaurine (B195748) N-methyltransferase (CNMT). nih.govresearchgate.net Subsequently, a 4'-O-methylation reaction, catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), yields reticuline. nih.gov

Research has shown that some O-methyltransferases can act on this compound. For example, the enzyme GFLOMT1 from Glaucium flavum can efficiently 4'-O-methylate this compound. nih.govresearchgate.net Furthermore, studies in engineered Saccharomyces cerevisiae have demonstrated the conversion of (R,S)-norlaudanosoline to (R,S)-reticuline, a pathway that proceeds through this compound. nih.gov The enzymes involved, including 6OMT and 4'OMT, can often act on both enantiomers of their substrates, leading to the production of a racemic mixture of reticuline. nih.gov

Further Transformation into Diverse BIA Classes (e.g., Protoberberine, Morphinan)

(S)-6-O-Methylnorlaudanosoline is a key intermediate in the intricate biosynthetic network of benzylisoquinoline alkaloids (BIAs). Following its formation from (S)-norlaudanosoline, it undergoes a series of enzymatic modifications that channel it toward the synthesis of (S)-reticuline, a pivotal branch-point intermediate from which a vast array of BIA structural classes are derived, including the protoberberines and morphinans. frontiersin.orgscispace.com

The transformation pathway begins with the further methylation of (S)-6-O-methylnorlaudanosoline. An enzyme, this compound 3'-O-methyltransferase (3'OMT), has been identified that can methylate this intermediate. nih.govresearchgate.net However, the more extensively characterized route to (S)-reticuline involves N-methylation followed by hydroxylation and another O-methylation. The enzyme (S)-coclaurine N-methyltransferase (CNMT) catalyzes the N-methylation of the secondary amine. frontiersin.orgresearchgate.net This is followed by hydroxylation at the 3'-position by N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450 enzyme, and a final O-methylation at the 4'-position by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to yield (S)-reticuline. frontiersin.orgresearchgate.nettandfonline.com The precise sequence of these steps, particularly the timing of N-methylation relative to 3'-hydroxylation and 4'-O-methylation, establishes the pathway leading to this central metabolite. oup.com

Once synthesized, (S)-reticuline stands at a metabolic crossroads, directing carbon flux into several distinct alkaloid sub-pathways.

Transformation to Protoberberine Alkaloids: The biosynthesis of protoberberine alkaloids, such as berberine (B55584) and palmatine, utilizes (S)-reticuline as a direct precursor. frontiersin.org The key step is the oxidative cyclization of the N-methyl group of (S)-reticuline to form a methylene (B1212753) bridge between the isoquinoline (B145761) and benzyl (B1604629) moieties. This reaction is catalyzed by the berberine bridge enzyme (BBE), which converts (S)-reticuline into (S)-scoulerine, the foundational structure of protoberberine alkaloids. frontiersin.orgscholaris.ca From (S)-scoulerine, a series of subsequent enzymatic reactions, including O-methylations, methylenedioxy bridge formations, and oxidations, lead to the wide diversity of protoberberine alkaloids. frontiersin.orgnih.gov For example, (S)-scoulerine can be methylated by scoulerine (B1208951) 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine, an intermediate in the biosynthesis of other protoberberines. frontiersin.orgnih.gov

Transformation to Morphinan (B1239233) Alkaloids: The pathway to morphinan alkaloids, which includes medicinally important compounds like morphine and codeine, also originates from reticuline. plos.orgnih.gov A critical distinction in this branch is the requirement for the (R)-enantiomer of reticuline. plos.orgnih.gov In plants like the opium poppy (Papaver somniferum), (S)-reticuline is converted to (R)-reticuline in a two-step process involving an oxidation to 1,2-dehydroreticuline, catalyzed by dehydroreticuline synthase (DRS), followed by a stereospecific reduction catalyzed by dehydroreticuline reductase (DRR). nih.govresearchgate.net

Following this essential stereochemical inversion, (R)-reticuline undergoes an intramolecular carbon-carbon phenol (B47542) coupling reaction, catalyzed by the stereoselective enzyme salutaridine (B1681412) synthase (SalSyn), to form salutaridine, the first compound with the morphinan skeleton. plos.orgmdpi.com Salutaridine is then converted through a series of reductions and acetylations to thebaine, a key intermediate that is further modified to produce codeine and morphine. plos.orgmdpi.com The strict stereospecificity of the enzymes in the morphinan pathway, such as salutaridine synthase which does not accept (S)-reticuline, underscores the importance of the initial epimerization step and highlights the role of reticuline as a crucial gatekeeper for this entire class of alkaloids. plos.org

Data Tables

Table 1: Key Enzymes in the Transformation of this compound and (S)-Reticuline

| Enzyme | Abbreviation | Function | Precursor | Product | BIA Class |

| (S)-Coclaurine N-methyltransferase | CNMT | N-methylation | (S)-Coclaurine/6-O-Methylnorlaudanosoline derivatives | (S)-N-Methylcoclaurine derivatives | Central Pathway |

| (S)-N-Methylcoclaurine 3'-hydroxylase | NMCH (CYP80B) | 3'-hydroxylation | (S)-N-Methylcoclaurine | (S)-3'-Hydroxy-N-methylcoclaurine | Central Pathway |

| 3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | 4'-O-methylation | (S)-3'-Hydroxy-N-methylcoclaurine | (S)-Reticuline | Central Pathway |

| Berberine Bridge Enzyme | BBE | Oxidative cyclization of N-methyl group | (S)-Reticuline | (S)-Scoulerine | Protoberberine |

| Scoulerine 9-O-methyltransferase | SOMT | 9-O-methylation | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | Protoberberine |

| Dehydroreticuline Synthase | DRS | Oxidation to iminium ion | (S)-Reticuline | 1,2-Dehydroreticuline | Morphinan |

| Dehydroreticuline Reductase | DRR | Stereospecific reduction | 1,2-Dehydroreticuline | (R)-Reticuline | Morphinan |

| Salutaridine Synthase | SalSyn | Intramolecular phenol coupling | (R)-Reticuline | Salutaridine | Morphinan |

Enzymology of 6 O Methylnorlaudanosoline Metabolism

O-Methyltransferases (OMTs) Catalyzing its Formation

The biosynthesis of 6-O-methylnorlaudanosoline is a key step in the metabolic pathway of benzylisoquinoline alkaloids (BIAs) in various plant species. This specific methylation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which transfer a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate molecule.

Norlaudanosoline 6-O-Methyltransferase (6OMT)

Norlaudanosoline 6-O-methyltransferase, commonly abbreviated as 6OMT, is the principal enzyme responsible for the regiospecific methylation of the 6-hydroxyl group of norlaudanosoline to produce this compound. oup.com This enzyme is a pivotal rate-limiting step in the biosynthesis of numerous BIA compounds. mdpi.comresearchgate.netresearchgate.net

The genes encoding 6OMT have been identified and characterized from a diverse range of BIA-producing plants through transcriptome analysis and molecular cloning. In Coptis species, which are known for producing protoberberine alkaloids, two genes, Cc6OMT1 and Cc6OMT2, were identified and found to encode enzymes that catalyze the O-methylation of (S)-norcoclaurine at the C6 position. frontiersin.org Similarly, studies on sacred lotus (B1177795) (Nelumbo nucifera) led to the isolation of NnOMT1, a gene encoding a regiospecific 6-O-methyltransferase. semanticscholar.orgnih.gov

In the yellow horned poppy (Glaucium flavum), transcriptome resources were mined for orthologs of known OMTs, leading to the identification of GFLOMT2, which shares high sequence identity with norlaudanosoline 6-OMT. nih.govnih.govresearchgate.net Further research has identified 6OMT genes in other species, including Aristolochia debilis (Ab6OMT1) and Stephania epigaea (Se6OMT1 and Se6OMT3), highlighting the widespread occurrence of this enzyme in medicinal plants. mdpi.comresearchgate.net The expression of these genes often correlates with the accumulation of BIAs, with higher transcript levels typically found in roots and rhizomes. frontiersin.org Chimeric enzymes have also been constructed, such as in Coptis japonica, to study the domains responsible for substrate recognition and specificity. kyoto-u.ac.jp

The biochemical properties of 6OMT have been elucidated through the purification and characterization of the enzyme from various sources, often using recombinant proteins expressed in Escherichia coli. A chimeric 6OMT from Coptis japonica was found to have a subunit molecular mass of approximately 40 kDa and to exist as a dimer with an active molecular mass of about 63 kDa. nih.gov The optimal pH for 6OMT activity varies between species, with a reported optimum of around pH 7.6 for the C. japonica chimeric enzyme, pH 8.0 for the Nelumbo nucifera enzyme (NnOMT1), and pH 7.5 for an enzyme from Corydalis yanhusuo (CyOMT2). nih.govnih.govoup.com Temperature optima also vary, with NnOMT1 showing maximum activity at 30°C and CyOMT2 at 45°C. nih.govoup.com Like many OMTs, 6OMT activity is generally independent of divalent cations; in fact, the activity of the C. japonica enzyme was severely inhibited by cations such as Fe2+, Cu2+, Co2+, and Zn2+. nih.gov

| Enzyme Source | Molecular Weight (Subunit/Active) | Optimum pH | Optimum Temperature |

| Coptis japonica (chimeric 64'-OMT) | ~40 kDa / ~63 kDa (Dimer) | ~7.6 | Not Reported |

| Nelumbo nucifera (NnOMT1) | Not Reported | 8.0 | 30°C |

| Corydalis yanhusuo (CyOMT2) | Not Reported | 7.5 | 45°C |

While named for its action on norlaudanosoline, 6OMT often exhibits a degree of substrate promiscuity, though it maintains strict regiospecificity for the 6-hydroxyl position. The 6OMT from Coptis japonica efficiently methylates (R,S)-norcoclaurine, (R,S)-norlaudanosoline, and (R,S)-laudanosoline. frontiersin.orgnih.gov A chimeric 6OMT from the same species also showed a strong preference for norlaudanosoline, with LC/MS analysis confirming that methylation occurs specifically at the 6-OH group. nih.gov

In Glaucium flavum, the enzyme GFLOMT2 demonstrates a preference for the 6-O-methylation of norlaudanosoline but can also methylate other hydroxyl groups on certain alkaloids. nih.govresearchgate.net Conversely, NnOMT1 from Nelumbo nucifera is described as a strictly regiospecific 6-O-methyltransferase. semanticscholar.orgnih.gov However, the general trend across many species is that 6OMTs can accept a range of 1-benzylisoquinoline (B1618099) precursors. mdpi.comcabidigitallibrary.org For instance, Se6OMT3 from Stephania epigaea can catalyze methylation at the C6, C7, and C4' positions of different BIA substrates. mdpi.com This promiscuity is a key factor in the diversification of alkaloid structures in plants. mdpi.com

| Enzyme | Primary Substrate | Other Accepted Substrates | Regiospecificity |

| Coptis japonica 6OMT | (R,S)-Norlaudanosoline, (R,S)-Norcoclaurine | (R,S)-Laudanosoline, (R,S)-6-O-methylnorlaudanosoline, (S)-Scoulerine, (R,S)-Coclaurine | Primarily 6-O-methylation |

| Glaucium flavum GFLOMT2 | Norlaudanosoline | Certain other alkaloids at 3' and 4' positions | Primarily 6-O-methylation with some promiscuity |

| Nelumbo nucifera NnOMT1 | (R,S)-Norcoclaurine, Norlaudanosoline | - | Strict 6-O-methylation |

| Stephania epigaea Se6OMT3 | (R/S)-Norcoclaurine | Other (R/S)-1-BIAs | C6, C7, and C4' positions |

Kinetic analyses have been performed to quantify the affinity of 6OMT for its substrates and its catalytic rate. For a chimeric 6OMT from Coptis japonica, the Michaelis-Menten constant (K_M) for (R,S)-norlaudanosoline was determined to be 109 µM, and for the co-substrate S-adenosyl-L-methionine (AdoMet), it was 187 µM. The maximum reaction velocity (V_max) for this enzyme was 1.5 nkat/mg of protein. kyoto-u.ac.jpnih.gov The K_M value for NnOMT1 from Nelumbo nucifera with (R,S)-norcoclaurine as the substrate was found to be 20 µM, indicating a high affinity for this precursor. semanticscholar.org The catalytic efficiency (k_cat/K_M) of CyOMT2 from Corydalis yanhusuo was significantly higher for the substrate tetrahydrojatrorrhizine compared to norcoclaurine, underscoring the enzyme's substrate preferences. oup.com

| Enzyme | Substrate | K_M (µM) | V_max | Catalytic Efficiency (k_cat/K_M) |

| Coptis japonica (chimeric 64'-OMT) | (R,S)-Norlaudanosoline | 109 | 1.5 nkat/mg protein | Not Reported |

| Coptis japonica (chimeric 64'-OMT) | S-adenosyl-L-methionine (AdoMet) | 187 | 1.5 nkat/mg protein | Not Reported |

| Nelumbo nucifera (NnOMT1) | (R,S)-Norcoclaurine | 20 | Not Reported | Not Reported |

| Corydalis yanhusuo (CyOMT2) | Norcoclaurine | 25.38 (for mutant L253C) | Not Reported | Lower than for tetrahydrojatrorrhizine |

The stereochemical preference of 6OMT is a critical aspect of its function, as it can determine the downstream alkaloid products. Research has shown that this property can vary significantly between plant species. The 6OMT enzyme from Nelumbo nucifera, NnOMT1, was found to be non-stereospecific, as it catalyzed the 6-O-methylation of both (R)- and (S)-enantiomers of norlaudanosoline with similar efficiency. semanticscholar.orgnih.gov Similarly, Se6OMT1 and Se6OMT3 from Stephania epigaea were capable of efficiently methylating both (R)- and (S)-norcoclaurine. mdpi.com This lack of stereospecificity in some 6OMTs suggests that the stereochemistry of the final alkaloid products is often determined by the stereoselectivity of other enzymes further down the biosynthetic pathway. semanticscholar.orgnih.gov

Kinetic Parameters (K_M, V_max) and Catalytic Efficiency

Formation of 7-O-Methylnorlaudanosoline as a Minor Product

While the primary product of the O-methylation of norlaudanosoline is this compound, the formation of its isomer, 7-O-methylnorlaudanosoline, has been observed as a minor product in certain plant species. rhea-db.orgthieme-connect.comresearchgate.net An S-adenosylmethionine: (R), (S)-norlaudanosoline-6-O-methyltransferase isolated from Argemone platyceras cell cultures was found to catalyze the formation of this compound, and to a lesser extent, 7-O-methylnorlaudanosoline. rhea-db.orgthieme-connect.comresearchgate.net This indicates a degree of catalytic flexibility in the enzyme, allowing for methylation at either the C6 or C7 hydroxyl group of the isoquinoline (B145761) core, though with a clear preference for the C6 position. The enzyme responsible for this reaction is widely distributed in plants that produce benzylisoquinoline alkaloids, including Papaver somniferum. rhea-db.org

Enzymes Acting on this compound as a Substrate

Once formed, this compound serves as a substrate for several downstream enzymes, primarily methyltransferases, which further modify its structure and channel it towards different branches of the BIA pathway.

A key enzyme acting on this compound is 3'-O-methyltransferase (3'OMT). Research on a partially purified enzyme from Argemone platyceras cell cultures revealed a high degree of substrate specificity for this compound. nih.gov This enzyme catalyzes the methylation of the 3'-hydroxyl group on the benzyl (B1604629) moiety of this compound. The methylation mediated by 3'-OMT has been implicated in the formation of (S)-nororientaline. mdpi.com

Coclaurine (B195748) N-methyltransferase (CNMT) is another crucial enzyme in BIA biosynthesis that can act on this compound. nih.gov This enzyme catalyzes the N-methylation of the secondary amine of various benzylisoquinoline precursors. Enzymological characterization of recombinant CNMT from Coptis japonica has demonstrated its broad substrate specificity, including the ability to N-methylate this compound. nih.gov This reaction converts this compound to its N-methylated derivative, a step that often precedes further O-methylation or other modifications. The expression of CNMT is often coordinated with other enzymes in the BIA pathway, such as norcoclaurine 6-O-methyltransferase (6OMT), to efficiently channel intermediates through the biosynthetic network. acs.org

N-methylcoclaurine 4'-O-methyltransferase (4'OMT) primarily catalyzes the conversion of 3'-hydroxy-N-methylcoclaurine to reticuline (B1680550). nih.govsemanticscholar.org However, studies have shown that 4'OMT from Coptis japonica exhibits broad substrate specificity and can methylate (R,S)-6-O-methylnorlaudanosoline. nih.govresearchgate.net This indicates that 4'OMT can act on derivatives of this compound, contributing to the diversity of BIA structures. The enzyme from Glaucium flavum, GFLOMT1, which shows high sequence identity to 4'OMT, efficiently 4'-O-methylates the GFLOMT2 reaction product, this compound, and its N-methylated derivative, 6-O-methyllaudanosoline. nih.gov The catalytic efficiency of 4'OMT is often higher with N-methylated substrates compared to their non-methylated counterparts. nih.govsemanticscholar.org

Beyond the well-characterized 3'OMT, CNMT, and 4'OMT, other methyltransferases and hydroxylases can act on this compound and its derivatives, leading to a wide array of final products. For instance, a this compound 5'-O-methyltransferase (EC 2.1.1.121) has been identified, which catalyzes the formation of nororientaline (B1193935) from this compound using S-adenosyl-L-methionine as the methyl donor. wikipedia.org Additionally, some O-methyltransferases exhibit catalytic promiscuity, meaning they can methylate multiple positions on the BIA scaffold. oup.com For example, an OMT from Corydalis yanhusuo, CyOMT2, was found to have highly efficient catalytic activity for both 4'- and 6-O-methylations of 1-BIAs. oup.com Hydroxylation reactions, often catalyzed by cytochrome P450 enzymes, can also occur on the BIA skeleton, creating new sites for subsequent methylation and further diversifying the metabolic products. frontiersin.org

Interactive Data Table: Enzymes Acting on this compound and its Derivatives

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Plant Source |

| This compound 3'-O-Methyltransferase | 3'OMT | This compound | (S)-Nororientaline | Argemone platyceras |

| Coclaurine N-Methyltransferase | CNMT | This compound | N-Methyl-6-O-methylnorlaudanosoline | Coptis japonica |

| N-Methylcoclaurine 4'-O-Methyltransferase | 4'OMT | This compound, 6-O-Methyllaudanosoline | 4'-O-Methylated derivatives | Coptis japonica, Glaucium flavum |

| This compound 5'-O-Methyltransferase | 5'OMT | This compound | Nororientaline | Argemone platyceras |

N-Methylcoclaurine 4'-O-Methyltransferase (4'OMT) and its Activity with this compound Derivatives

Structural Biology and Mechanistic Insights of OMTs

The functional diversity of O-methyltransferases (OMTs) in BIA metabolism is rooted in their structural characteristics. frontiersin.org OMTs involved in BIA biosynthesis typically function as dimers and possess a conserved S-adenosyl-L-methionine (SAM)-binding domain in their C-terminal region. frontiersin.orgoup.comnih.gov The N-terminal region, however, is more variable and is believed to play a significant role in determining substrate specificity. nih.gov

Crystal structures of several BIA OMTs, such as those from Thalictrum flavum, have provided valuable insights into the structural basis for substrate and cofactor recognition. acs.org These studies have revealed key amino acid residues within the active site that are crucial for orienting the substrate and facilitating the transfer of the methyl group from SAM. For instance, a comparison between the crystal structures of a scoulerine (B1208951) 9-O-methyltransferase (S9OMT) and a norcoclaurine 6-OMT (6OMT) identified specific residues responsible for their differing regiospecificity. acs.org

Mechanistically, OMTs catalyze methyl transfer via an SN2-like nucleophilic attack, where a hydroxyl group of the alkaloid substrate attacks the methyl group of SAM, leading to the formation of a methylated product and S-adenosyl-L-homocysteine (SAH). semanticscholar.org Kinetic studies of 4'OMT and 6-OMT from Coptis japonica have revealed different kinetic mechanisms; 4'OMT follows an ordered Bi Bi mechanism, while 6-OMT follows a Ping-Pong Bi Bi mechanism, further highlighting the functional diversification among these related enzymes. nih.gov Site-directed mutagenesis and the creation of chimeric enzymes have been employed to probe the structure-function relationships of OMTs, demonstrating that specific residues and domains are critical for their catalytic activity and substrate promiscuity. oup.comnih.gov These molecular engineering approaches not only enhance our understanding of enzyme evolution but also provide tools for the synthetic biology-based production of valuable BIAs. oup.comacs.org

Conserved S-Adenosyl-L-Methionine (SAM) Binding Domains

The enzymes responsible for the methylation of norlaudanosoline and its derivatives, like all S-adenosyl-L-methionine (SAM)-dependent methyltransferases, possess highly conserved domains for binding the methyl donor, SAM. ebi.ac.uk These enzymes belong to the Class I methyltransferase superfamily, which is characterized by a canonical Rossmann-like fold. ebi.ac.ukmdpi.com This structural motif consists of a seven-stranded β-sheet flanked by α-helices and creates a deep cleft where SAM binds. ebi.ac.ukrcsb.org

Within this Rossmann fold, several conserved motifs are critical for SAM recognition and binding. oup.com A key feature is a glycine-rich "GxGxG" signature sequence located at the end of the first β-strand, which is characteristic of a nucleotide-binding site and interacts with the adenosyl portion of SAM. ebi.ac.ukmdpi.com Another conserved element is an acidic residue at the end of the second β-strand that forms hydrogen bonds with the hydroxyl groups of the SAM ribose moiety. ebi.ac.uk

Bioinformatic analyses of various plant OMTs involved in BIA biosynthesis, including those acting on norlaudanosoline derivatives, consistently reveal these conserved SAM-binding domains. oup.commdpi.com For instance, multiple sequence alignments of OMTs from different plant species show high conservation of key residues within the SAM interaction region and four characteristic motifs (labeled I-IV) of the SAM-binding site. oup.comnih.gov While the C-terminal domain, which houses the Rossmann fold, is highly conserved for SAM binding, the N-terminal domain tends to be more divergent and is primarily involved in dimerization and substrate binding. nih.govmdpi.comnih.gov

The table below summarizes the key conserved motifs involved in SAM binding in plant O-methyltransferases.

| Motif | General Consensus Sequence | Role in SAM Binding |

| Motif I | GxGxG | Binds the adenosine (B11128) portion of SAM. ebi.ac.ukmdpi.com |

| Motif II | Acidic Residue (e.g., Asp) | Forms hydrogen bonds with the ribose hydroxyls of SAM. ebi.ac.uknih.gov |

| Motif III | Acidic Residue (e.g., Asp) | Contributes to the binding and orientation of SAM. nih.gov |

| Motif IV | (e.g., Lys) | Involved in the overall stabilization of the SAM molecule in the active site. nih.gov |

Protein Structural Analysis (e.g., X-ray Crystallography of related OMTs)

Structural elucidation of O-methyltransferases (OMTs) involved in the benzylisoquinoline alkaloid (BIA) pathway has provided significant insights into their function and specificity. X-ray crystallography has been a particularly powerful tool, revealing the three-dimensional architecture of these enzymes and the molecular basis for their interaction with both the methyl donor (SAM) and the acceptor substrates. mdpi.comnih.gov

The crystal structure of norcoclaurine 6-O-methyltransferase (6OMT) from Thalictrum flavum (Tf6OMT), a key enzyme that catalyzes a similar methylation step to that of norlaudanosoline, has been solved in several forms: the apoenzyme, in complex with the product S-adenosyl-L-homocysteine (SAH), and in complex with SAH and either the substrate or an inhibitor. nih.gov These structures, including PDB entry 5ICE which details the complex with SAH and norlaudanosoline, reveal a homodimeric enzyme, a common feature for plant OMTs. nih.govrcsb.orgebi.ac.ukfrontiersin.org

Each monomer of the homodimer consists of two main domains. mdpi.comnih.gov The C-terminal domain adopts the classic Rossmann-like fold responsible for binding SAM. mdpi.comnih.gov The N-terminal domain is crucial for dimerization and also contributes to creating the substrate-binding pocket. mdpi.comnih.gov The dimerization interface often forms a hydrophobic "back wall" to the active site. mdpi.com

Structural analysis of Tf6OMT and other related plant OMTs highlights how the enzyme recognizes its specific substrate. nih.gov The binding of the alkaloid substrate occurs in a pocket near the SAM binding site, with residues from both the N- and C-terminal domains contributing to the active site. mdpi.comfrontiersin.org This structural arrangement ensures the correct orientation of the substrate's hydroxyl group for the methyl transfer from SAM. mdpi.com The structural studies of Tf6OMT have provided a molecular understanding of its substrate specificity, active site architecture, and the catalytic mechanism. nih.gov

The table below presents crystallographic data for a relevant O-methyltransferase.

| Enzyme | PDB ID | Organism | Ligands | Resolution (Å) | Description |

| (S)-norcoclaurine 6-O-methyltransferase | 5ICE | Thalictrum flavum | S-adenosyl-L-homocysteine (SAH), Norlaudanosoline | 1.6 | Crystal structure provides insights into substrate and cofactor binding in a key BIA pathway OMT. nih.govrcsb.orgebi.ac.uk |

| (S)-norcoclaurine 6-O-methyltransferase | 5ICF | Thalictrum flavum | S-adenosyl-L-homocysteine (SAH), Sanguinarine (B192314) | Not specified in snippet | Structure in complex with a feedback inhibitor, revealing the mechanism of inhibition. wwpdb.org |

| Scoulerine 9-O-methyltransferase | 6I6K | Papaver somniferum | Not specified in snippet | The crystal structure of this OMT has been reported, contributing to the understanding of OMT reaction mechanisms. oup.com |

These structural analyses are not only fundamental to understanding the natural function of these enzymes but also provide a critical framework for protein engineering efforts. acs.org

Rational Design and Directed Evolution for Altered Enzyme Specificity

The detailed structural and functional knowledge of O-methyltransferases (OMTs) has paved the way for engineering these enzymes to create novel biocatalysts. Rational design and directed evolution are two powerful and often complementary strategies employed to alter the substrate specificity and regioselectivity of OMTs involved in benzylisoquinoline alkaloid (BIA) biosynthesis. umn.eduacs.orgillinois.edu

Rational Design involves using the three-dimensional structure of an enzyme to make targeted changes to its amino acid sequence. nih.govresearchgate.net By identifying key residues in the active site that are responsible for substrate binding and catalysis, researchers can perform site-directed mutagenesis to modify the enzyme's properties. nih.govresearchgate.net For instance, structural comparisons between different OMTs with varying substrate preferences, such as norcoclaurine 6-O-methyltransferase (6OMT) and scoulerine 9-O-methyltransferase (S9OMT), have identified specific residues that govern their distinct regiospecificities. acs.org Mutating these "gatekeeper" residues can reprogram an enzyme to accept new substrates or to methylate the original substrate at a different position. acs.org This approach has been successfully used to morph the regioselectivity of one OMT into that of another and to create variants with broadened or non-selective catalytic activities. acs.org

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. umn.eduillinois.edu It involves generating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene shuffling, followed by high-throughput screening or selection to identify mutants with the desired properties. umn.edu This method does not require detailed structural information and can be particularly effective for improving enzyme characteristics like catalytic efficiency, stability, or altering specificity in ways that are difficult to predict. illinois.edu A directed evolution approach was successfully used to enhance the targeting specificity of an engineered methyltransferase, resulting in variants with high methylation activity at the desired site and minimal off-target effects. umn.edu

The combination of these two approaches, often termed semi-rational design , has become a recurrent theme in protein engineering. umn.edunih.gov Rational design can be used to create "informed" libraries of variants that target specific regions of the enzyme, which are then screened and refined using the principles of directed evolution. umn.edu This synergy has been applied to engineer OMTs for the production of specific methylated compounds, such as modifying a resveratrol (B1683913) OMT to preferentially produce pinostilbene. nih.gov By engineering OMTs from the BIA pathway, it is possible to produce unnatural alkaloid derivatives or to optimize the production of valuable pharmaceuticals in microbial systems. acs.orgpnas.org

The table below provides examples of engineered OMTs and the approaches used.

| Original Enzyme | Engineering Approach | Outcome | Reference |

| Phenylpropanoid-flavonoid OMT (PFOMT) | Rational Design (Alanine-scanning, structure-based mutagenesis) | Generated variants with opposite (4'-) regioselectivity from the original meta-specific (3'-) enzyme. | researchgate.net |

| Vitis vinifera Resveratrol OMT (VvROMT) | Rational Design (in silico modeling, site-directed mutagenesis) | Modified substrate preference to increase the proportion of pinostilbene. | nih.gov |

| Thalictrum flavum Scoulerine 9-O-methyltransferase (TfS9OMT) | Rational Design (Structure-guided mutagenesis) | Created mutants with expanded substrate scopes toward various 1-benzylisoquinoline substrates. | acs.org |

| Eschscholzia californica N-methyl-coclaurine hydroxylase (EcNMCH) | Protein Engineering | Developed a variant with 40-fold higher activity on the non-native substrate (S)-coclaurine. | pnas.org |

Genetic and Molecular Aspects of 6 O Methylnorlaudanosoline Biosynthesis

Identification and Cloning of Genes Encoding Relevant OMTs

The enzyme responsible for the synthesis of 6-O-methylnorlaudanosoline is norlaudanosoline 6-O-methyltransferase (6OMT). This enzyme catalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine, and similarly acts on norlaudanosoline. The genes encoding 6OMT have been identified and cloned from a variety of BIA-producing plant species.

Initial efforts in opium poppy (Papaver somniferum) led to the isolation and characterization of a cDNA encoding (R,S)-norcoclaurine 6-O-methyltransferase. frontiersin.org The recombinant enzyme was shown to methylate (R,S)-norcoclaurine effectively. frontiersin.org Subsequent research has identified and cloned 6OMT genes from several other plants, including Coptis japonica, Thalictrum tuberosum, Glaucium flavum, and Coptis chinensis. frontiersin.org

In a study on sacred lotus (B1177795) (Nelumbo nucifera), five homologous OMT genes, designated NnOMT1-5, were identified and expressed in Escherichia coli. Functional characterization revealed that NnOMT1 acts as a regiospecific 6-O-methyltransferase (6OMT), accepting both (R)- and (S)-substrates of norcoclaurine. frontiersin.orgicm.edu.pl Similarly, research on Coptis species identified two genes, Cc6OMT1 and Cc6OMT2, from Coptis chinensis that encode for norcoclaurine/norlaudanosoline 6-O-methyltransferases. researchgate.net These enzymes were found to O-methylate (S)-norcoclaurine at the C6 position to yield (S)-coclaurine. researchgate.net

In Glaucium flavum (yellow horned poppy), a 6OMT ortholog, GFLOMT2, was identified through transcriptome analysis. The recombinant GFLOMT2 protein efficiently catalyzed the 6-O-methylation of norlaudanosoline to produce this compound. frontiersin.org More recently, a new (S)-norcoclaurine-6-O-methyltransferase gene, St6OMT2, was identified in Stephania tetrandra. The recombinant St6OMT2 protein was confirmed to catalyze the methylation of (S)-norcoclaurine to form (S)-coclaurine in vitro. nih.gov

The cloning of these genes has been pivotal, not only for understanding the fundamental biochemistry of BIA pathways but also for enabling metabolic engineering approaches to produce these valuable compounds in microbial systems.

| Gene Name | Organism | Substrate(s) | Product(s) | Reference(s) |

| Ps6OMT | Papaver somniferum | (R,S)-Norcoclaurine | (R,S)-Coclaurine | frontiersin.org |

| Cj6OMT | Coptis japonica | (R,S)-Norcoclaurine, (R,S)-Norlaudanosoline | (R,S)-Coclaurine, this compound | frontiersin.orgresearchgate.net |

| NnOMT1 | Nelumbo nucifera | (R,S)-Norcoclaurine | Coclaurine (B195748) | frontiersin.orgicm.edu.pl |

| Cc6OMT1/2 | Coptis chinensis | (S)-Norcoclaurine | (S)-Coclaurine | researchgate.net |

| GFLOMT2 | Glaucium flavum | Norlaudanosoline | This compound | frontiersin.org |

| St6OMT2 | Stephania tetrandra | (S)-Norcoclaurine | (S)-Coclaurine | nih.gov |

Transcriptome Analysis and Gene Expression Profiling in BIA-Producing Plants

Transcriptome analysis has become a powerful tool for identifying candidate genes involved in BIA biosynthesis and for studying their expression patterns. By comparing the transcriptomes of different tissues or plants with varying alkaloid profiles, researchers can pinpoint genes whose expression correlates with the production of specific BIAs.

In Coptis species, comprehensive transcriptome analysis of roots and leaves identified numerous unigenes encoding enzymes in the BIA pathway. frontiersin.org Quantitative real-time PCR (qRT-PCR) revealed that most of these genes, including 6OMT, were significantly upregulated in the roots compared to the leaves, which aligns with the roots being the primary site of BIA accumulation in these plants. frontiersin.org For instance, in Coptis teeta, the highest expression of BIA synthesis genes was in the roots, while in Coptis chinensis, genes like NCS, 6OMT, and 4'OMT were more highly expressed in the rhizomes than in the roots. frontiersin.org

A comparative transcriptome analysis of a high-papaverine mutant (pap1) and a normal cultivar of Papaver somniferum showed enhanced expression of (S)-norcoclaurine-6-O-methyltransferase (6OMT) in the pap1 mutant. nih.govnih.gov This upregulation, along with changes in other OMTs, suggested that the (S)-coclaurine route is the preferred pathway for papaverine (B1678415) biosynthesis in this high-yielding mutant. nih.gov Further studies on P. somniferum have shown that wounding can induce the transcription of several BIA pathway genes, including 6OMT. scienceopen.com

In Stephania tetrandra, metabolite and transcriptomic analyses of stem, leaf, xylem, and epidermis showed that the majority of BIAs accumulate in the root, particularly the epidermis. nih.gov This correlated with the expression of candidate genes for BIA biosynthesis. nih.gov Similarly, in Glaucium flavum, gene expression analysis showed that GFLOMT1, GFLOMT2 (a 6OMT), and GFLOMT6 were expressed in all plant organs, supporting their roles in the biosynthesis of different alkaloids throughout the plant. nih.gov

These studies demonstrate that the expression of 6OMT and other BIA-related genes is often tissue-specific and can be influenced by genetic background and external stimuli, reflecting a tight regulation of the metabolic flux through the pathway.

| Plant Species | Study Type | Key Finding for OMTs | Reference(s) |

| Coptis species | Transcriptome analysis (roots vs. leaves) | 6OMT gene expression is highest in roots/rhizomes, correlating with BIA accumulation. | frontiersin.org |

| Papaver somniferum | Comparative transcriptome (high-papaverine mutant vs. normal) | Enhanced expression of 6OMT in the high-papaverine mutant. | nih.govnih.gov |

| Stephania tetrandra | Transcriptome analysis (different organs) | BIA accumulation in roots correlates with the expression of biosynthetic genes. | nih.gov |

| Glaucium flavum | Gene expression analysis (different organs) | 6OMT (GFLOMT2) is expressed in all plant organs. | nih.gov |

Phylogenetic Relationships of OMTs in BIA Metabolic Pathways

Phylogenetic analysis of OMTs involved in BIA biosynthesis provides insights into their evolutionary origins and functional diversification. These analyses typically show that OMTs from BIA pathways cluster together, distinct from OMTs involved in other metabolic pathways like flavonoid or lignin (B12514952) biosynthesis, suggesting a monophyletic origin for BIA metabolism within the Ranunculales order.

Phylogenetic trees constructed using amino acid sequences of OMTs from various plants, including Papaver somniferum, Coptis japonica, Nelumbo nucifera, and Thalictrum flavum, consistently group the known 6OMTs together. frontiersin.orgmdpi.com For example, a phylogenetic comparison of P. somniferum 6OMT and 7OMT with OMTs from 28 other plant species showed that these enzymes group more closely with isoquinoline (B145761) biosynthetic OMTs from Coptis japonica than with those from Thalictrum tuberosum, which can methylate a broader range of substrates. frontiersin.org

In Nelumbo nucifera, the identified NnOMT1 (a 6OMT) and NnOMT5 (a 7OMT) were placed in a phylogenetic tree with other plant OMTs, confirming their relationship to OMTs involved in BIA biosynthesis. frontiersin.org Similarly, analysis of OMTs from Coptis species revealed that the identified 6OMTs (Cc6OMT1, Cc6OMT2) and 7OMT (Ct7OMT) cluster with known BIA-related OMTs. researchgate.net

Interestingly, some OMTs show broader substrate specificity, which might reflect an ancestral state before gene duplication and neofunctionalization led to more specialized enzymes. The clustering patterns in phylogenetic analyses can sometimes predict the function of uncharacterized OMTs and explain instances of substrate promiscuity. researchgate.net The evolutionary relationships highlight how gene duplication events have likely been a key driver in the diversification of BIA structures by creating new OMTs with altered substrate and regiospecificity.

Regulation of Gene Expression for OMTs

The expression of OMT genes, including 6OMT, is tightly controlled at both the transcriptional and post-transcriptional levels, ensuring that BIA biosynthesis is coordinated with developmental programs and environmental cues.

Transcriptional Regulation: A key level of regulation is mediated by transcription factors (TFs). In Papaver somniferum, members of the WRKY family of TFs have been shown to be crucial regulators. The PsWRKY transcription factor can bind to "W-box" cis-regulatory elements found in the promoters of many BIA biosynthetic genes, including 6OMT, thereby activating their transcription. frontiersin.orgplos.org The expression of PsWRKY itself is often induced by stimuli such as wounding and methyl jasmonate (MeJA), linking stress responses to the production of defensive alkaloid compounds. plos.orgmdpi.com In addition to WRKYs, other TF families like MYB, bHLH, and AP2/ERF are also implicated in regulating the BIA pathway, often in a coordinated manner. icm.edu.plfrontiersin.org

Post-Transcriptional Regulation: MicroRNAs (miRNAs) have emerged as important post-transcriptional regulators of BIA biosynthesis. miRNAs are small, non-coding RNA molecules that can bind to complementary sequences on target messenger RNAs (mRNAs), leading to their cleavage or translational repression. frontiersin.org In opium poppy, specific miRNAs have been identified that target the transcripts of OMTs. For example, pso-miR13 targets the mRNA of 7-O-methyltransferase (7OMT), and pso-miR2161 targets the transcript of 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4'OMT). frontiersin.orgfrontiersin.org While direct miRNA regulation of 6OMT has not been as extensively documented, the regulation of other OMTs in the pathway indicates that this is a significant control mechanism for modulating the metabolic flux towards different BIA end-products. frontiersin.orgfrontiersin.org

This multi-layered regulatory network allows the plant to fine-tune the production of this compound and other BIA intermediates in response to specific physiological needs and environmental challenges.

Metabolic Engineering and Synthetic Biology Approaches

Pathway Reconstruction in Heterologous Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)

The reconstruction of BIA biosynthetic pathways in microbial hosts like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli has been a significant area of research. nih.govgoogle.com These microorganisms are well-characterized and have a plethora of genetic tools available, making them ideal platforms for metabolic engineering. escholarship.orgnih.govnih.gov

In some engineered pathways, the synthesis of the key BIA intermediate, (S)-reticuline, proceeds through the intermediate norlaudanosoline. caltech.edu This differs from the primary native plant pathway which typically proceeds via (S)-norcoclaurine. The use of norlaudanosoline as a substrate in a synthetic pathway involves a series of methylation reactions. caltech.edu Specifically, the conversion of norlaudanosoline to reticuline (B1680550) is catalyzed by three S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases: norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). caltech.edu

The initial step in this engineered sequence is the 6-O-methylation of norlaudanosoline, which produces 6-O-methylnorlaudanosoline. oup.com This reaction is critical, and it has been demonstrated that for the efficient production of reticuline from norlaudanosoline in E. coli, the 6-O-methylation step must occur before subsequent reactions. oup.com

Researchers have successfully expressed heterologous genes from various plant species, such as Papaver somniferum (opium poppy) and Thalictrum flavum (meadow-rue), in S. cerevisiae to construct these synthetic pathways. nih.govcaltech.edu Similarly, pathways have been engineered in E. coli using enzymes from plants like Coptis japonica. nih.gov The choice of microbial host can be significant, as eukaryotic organisms like yeast may be more effective at expressing certain eukaryotic genes, such as those for cytochrome P450 enzymes, compared to prokaryotic hosts like E. coli. tandfonline.com

Challenges in heterologous expression include ensuring proper protein folding, localization, and processing of the plant-derived enzymes within the microbial host. google.com Despite these challenges, engineered strains of both S. cerevisiae and E. coli have been developed that can produce reticuline and other downstream BIAs. nih.govnih.gov

Optimization of Enzyme Expression Levels and Pathway Flux for Production of Downstream Metabolites

A critical aspect of metabolic engineering is the optimization of the reconstructed pathway to maximize the production of the desired final product. This involves balancing the expression levels of the various pathway enzymes to ensure a smooth metabolic flux and prevent the accumulation of potentially toxic intermediates. nih.govnih.gov

Several strategies have been employed to fine-tune enzyme expression. One approach is to use different strength promoters to control the transcription of the enzyme-encoding genes. For example, in S. cerevisiae, researchers have used titratable GAL expression systems to modulate enzyme levels and identify optimal expression patterns. nih.gov By varying the concentration of galactose in the growth medium, the expression of a specific enzyme can be controlled, allowing for the determination of the level that maximizes product yield without overburdening the cell's metabolic resources. nih.gov

Studies have shown that the choice of enzyme variant can significantly impact pathway efficiency. For instance, in the synthesis of reticuline from norlaudanosoline in yeast, the 6-OMT and CNMT variants from P. somniferum were found to be more efficient than those from T. flavum. core.ac.uk

Furthermore, computational models and biosensors are being developed to aid in the optimization process. biorxiv.org These tools can help predict metabolic bottlenecks and guide the rational design of gene expression cassettes. The goal is to create a balanced pathway where the activity of each enzyme is matched to the flux of its substrate, thus avoiding the buildup of intermediates and directing the metabolic flow towards the desired downstream metabolites. nih.govbiorxiv.org Optimization of cultivation conditions, such as temperature and pH, can also play a crucial role in enhancing the production of benzylisoquinoline alkaloids in engineered yeast strains. google.com

Development of Synthetic Routes Utilizing this compound

The compound this compound serves as a key intermediate in engineered synthetic routes for producing a variety of BIAs. Once formed from norlaudanosoline, it enters a series of enzymatic reactions to yield more complex alkaloids.

In the engineered pathway to reticuline, this compound is a substrate for coclaurine N-methyltransferase (CNMT). However, it has been noted that CNMT often prefers its natural substrate, coclaurine, over this compound. nih.gov This highlights a challenge in using non-native substrates in engineered pathways and underscores the importance of enzyme selection and engineering.

Despite this, synthetic pathways utilizing this compound have been successfully implemented. Following the N-methylation step, the resulting N-methyl-6-O-methylnorlaudanosoline is then acted upon by 4'-O-methyltransferase (4'OMT) to produce reticuline.

The development of these synthetic routes is not limited to simply recreating the natural pathway. Synthetic biology offers the flexibility to combine enzymes from different organisms to create novel pathways or to produce specific BIA molecules in isolation. google.com This modular approach allows for the targeted production of valuable compounds. Additionally, computational tools for retrosynthesis are being developed to design novel synthetic pathways by combining enzymatic and traditional chemical reactions. synthiaonline.comnih.govmdpi.com These approaches can help identify the most efficient routes to a target molecule, potentially incorporating steps that are not found in nature. rsc.org

Bio-production of Benzylisoquinoline Alkaloids via Engineered Pathways

The ultimate goal of these metabolic engineering efforts is the large-scale bio-production of valuable BIAs. Engineered microbial systems offer a promising alternative to the traditional extraction of these compounds from plant sources, which can be inefficient and subject to environmental variability. tandfonline.com

Through the reconstruction and optimization of BIA pathways in S. cerevisiae and E. coli, researchers have successfully produced a range of alkaloids. nih.govgoogle.com Starting from simple sugars or commercially available precursors like norlaudanosoline, engineered microbes can synthesize the central BIA intermediate, reticuline. caltech.edunih.gov From reticuline, the pathways can be extended to produce a diverse array of downstream products, including compounds from the sanguinarine (B192314), berberine (B55584), and morphinan (B1239233) branches. nih.govcaltech.edu

For example, engineered yeast strains have been created that can produce sanguinarine and its precursors. nih.gov Other work has focused on the production of morphinan alkaloids like thebaine. google.com The table below summarizes some of the BIAs produced through engineered microbial pathways.

| Produced Alkaloid | Precursor/Pathway Intermediate | Microbial Host | Key Enzymes in Engineered Pathway |

|---|---|---|---|

| (S)-Reticuline | Norlaudanosoline | Saccharomyces cerevisiae, Escherichia coli | 6OMT, CNMT, 4'OMT |

| Sanguinarine | (S)-Reticuline | Saccharomyces cerevisiae | BBE, CFS, SPS, TNMT |

| Thebaine | (R)-Reticuline | Saccharomyces cerevisiae | Salutaridine (B1681412) synthase, Salutaridinol 7-O-acetyltransferase |

| Scoulerine (B1208951) | (S)-Reticuline | Saccharomyces cerevisiae | Berberine bridge enzyme (BBE) |

The yields of these bio-production systems are continually being improved through ongoing research into pathway optimization, host strain engineering, and fermentation process development. nih.govgoogle.com These advancements are paving the way for the industrial-scale production of a wide range of pharmacologically important benzylisoquinoline alkaloids using engineered microorganisms.

Analytical Methodologies for Research on 6 O Methylnorlaudanosoline

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 6-O-Methylnorlaudanosoline from complex mixtures, such as plant extracts or biological samples, where it is often present with other structurally related alkaloids. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and profiling of isoquinoline (B145761) alkaloids. koreascience.kr The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. torontech.com For benzylisoquinoline alkaloids like this compound, reversed-phase HPLC is most commonly employed.

Detailed research findings indicate that C18 columns are frequently used as the stationary phase. koreascience.krfrontiersin.orgms-editions.cl The separation is achieved using a gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water. frontiersin.orgms-editions.cl To improve peak shape and resolution, especially for basic compounds like alkaloids, modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase. koreascience.krnih.gov For instance, a study on isoquinoline alkaloids achieved successful separation using a mobile phase of 10 mM ammonium acetate with 0.2% triethylamine, adjusted to pH 5.0. koreascience.kr Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, which allows for the initial identification of compounds based on their UV absorption spectra. torontech.comresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes, offers faster analysis times and higher resolution, and is increasingly used for analyzing complex alkaloid mixtures. frontiersin.orgnih.gov

| Parameter | Description | Common Examples/Values | Source(s) |

|---|---|---|---|

| Stationary Phase (Column) | The solid material inside the column that separates the analytes. | Reversed-Phase C18 (e.g., Waters Acquity UPLC HSS T3, Zorbax Eclipse-XDB) | frontiersin.orgresearchgate.net |

| Mobile Phase | The solvent that moves the analytes through the column. | Acetonitrile and Water (often with 0.1% formic acid) | frontiersin.orgnih.gov |

| Elution Mode | The process of passing the mobile phase through the column. | Gradient elution (concentration of organic solvent is increased over time) | koreascience.krfrontiersin.org |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 1.0 mL/min | nih.govresearchgate.net |

| Detection | The method used to visualize the separated compounds. | UV/Diode Array Detection (DAD) | researchgate.netresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective technique for analyzing complex mixtures. wikipedia.orggentechscientific.com This method is particularly effective for the detection and quantification of this compound, even at trace levels in biological matrices. nih.govresearchgate.net LC-MS is widely applied in metabolomics, proteomics, and pharmacokinetic studies due to its ability to handle a wide range of compounds. nih.govwikipedia.org

In a typical LC-MS setup, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. wikipedia.org An untargeted metabolomics study successfully used UHPLC coupled to high-resolution mass spectrometry (HRMS) to identify this compound in human hair samples. researchgate.netmdpi.com In another study focused on identifying genes in alkaloid biosynthesis, UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer was used to analyze reaction products, including this compound. frontiersin.org The retention time for this compound (with a mass-to-charge ratio [m/z] of 302) was reported to be 2.7 minutes under specific chromatographic conditions. scholaris.ca The high sensitivity of LC-MS/MS makes it ideal for quantifying low-abundance metabolites and for pharmacokinetic studies tracking the fate of compounds in biological systems. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS) is an indispensable tool for confirming the identity and elucidating the structure of compounds like this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition. mcmaster.ca

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules or small molecules directly from a solution with minimal fragmentation. redalyc.org It is well-suited for the analysis of thermally labile and non-volatile compounds like benzylisoquinoline alkaloids. nih.gov ESI typically operates in positive ion mode for alkaloids, generating protonated molecules [M+H]+. frontiersin.orgredalyc.org For instance, in the analysis of isoquinoline alkaloids from Berberis microphylla, an ESI source was used with a capillary voltage of 5.5 kV and a source temperature of 400°C. redalyc.org

Tandem mass spectrometry (MS/MS or MSn) takes this a step further by isolating an ion of a specific m/z (the precursor ion), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions (product ions). nih.govresearchgate.netmeasurlabs.com This process provides a structural fingerprint of the molecule. researchgate.net The fragmentation pattern of this compound was determined using CID at an energy of 25 eV. scholaris.ca This multi-stage fragmentation (MSn) capability, available on instruments like ion traps and Orbitraps, is essential for distinguishing between isomeric alkaloids that have the same molecular weight but different structures. nih.govresearchgate.net

| Parameter | Typical Value/Range | Purpose | Source(s) |

|---|---|---|---|

| Ionization Mode | Positive | Generates protonated molecules [M+H]+, common for basic alkaloids. | frontiersin.orgredalyc.org |

| Capillary Voltage | 3.0 - 5.5 kV | Voltage applied to create the electrospray and promote ionization. | frontiersin.orgredalyc.org |

| Desolvation/Source Temperature | 100 - 400°C | Aids in solvent evaporation from the charged droplets. | frontiersin.orgredalyc.org |

| Collision Energy (for MS/MS) | 6 - 50 eV | Energy used to induce fragmentation of the precursor ion. | frontiersin.orgscholaris.ca |

High-resolution mass spectrometry (HRMS), particularly using technologies like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.govnih.gov This precision allows for the determination of a compound's elemental formula, which is a critical step in its identification. nih.gov While low-resolution MS can distinguish between ions of different nominal mass, HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions (isobars).

The use of HRMS has been explicitly documented in research involving this compound. In a study of alkaloid biosynthesis in Glaucium flavum, the O-methylation patterns of alkaloids were determined using high-resolution, Fourier-transform mass spectrometry. nih.gov Similarly, HRMS-based metabolomics approaches, using instruments like the Q Exactive Orbitrap, were employed to discover this compound as a potential biomarker, operating at a resolution of 70,000. researchgate.netmdpi.com Such high resolving power is invaluable for confidently identifying compounds in highly complex biological matrices. nih.govresearchgate.net

In the case of this compound, its product ion spectrum is compared to that of known standards or interpreted based on established fragmentation pathways for this class of compounds. scholaris.ca The precursor ion for this compound is the protonated molecule [M+H]+ at an m/z of 302. scholaris.ca The fragmentation of this precursor leads to specific product ions that help confirm the structure, such as the position of the methyl and hydroxyl groups on the isoquinoline and benzyl (B1604629) rings. researchgate.netscielo.br For example, the MS/MS spectra of benzylisoquinoline-type alkaloids often show major characteristic ions formed by cleavage at the nitrogen of the tyramine (B21549) moiety. researchgate.net This detailed structural information, inferred from fragmentation data, is essential when authentic chemical standards are not available for direct comparison. scholaris.ca

| Parameter | Value | Significance | Source(s) |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₉NO₄ | Elemental composition of the neutral molecule. | lgcstandards.com |

| Molecular Weight | 301.34 g/mol | Mass of the neutral molecule. | lgcstandards.com |

| Precursor Ion [M+H]+ | m/z 302 | Protonated molecule observed in positive ion ESI-MS, selected for fragmentation. | scholaris.ca |

| Key Fragmentation Process | Collision-Induced Dissociation (CID) | Method used to generate product ions for structural analysis. | nih.govscholaris.ca |

High-Resolution Fourier-Transform Mass Spectrometry (FTMS) for Precise Mass Measurement

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules, including this compound. wikipedia.orgrsc.orgmsu.edu This powerful method provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). wikipedia.orgmsu.edu The principle of NMR involves placing a sample in a strong, constant magnetic field, which causes nuclei with a non-zero spin to align in specific orientations. wikipedia.orgrsc.org The sample is then irradiated with radiofrequency (RF) pulses, perturbing this alignment. wikipedia.org As the nuclei relax back to their aligned state, they emit electromagnetic waves whose frequencies are detected and translated into an NMR spectrum. wikipedia.org

The key to NMR's utility in structure determination is the concept of chemical shift (δ), measured in parts per million (ppm). rsc.orgchemistrysteps.com The exact resonance frequency of a nucleus is influenced by its local electronic environment. wikipedia.orgrsc.org Electrons shield the nucleus from the external magnetic field; therefore, nuclei in electron-rich environments are more shielded and resonate at a lower frequency (upfield), while nuclei near electronegative atoms or groups are deshielded and resonate at a higher frequency (downfield). chemistrysteps.com This results in a unique chemical shift for each chemically distinct nucleus within a molecule, providing a fingerprint of its structure. wikipedia.org For this compound, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of its distinct structural features: the benzyl group, the tetrahydroisoquinoline core, the hydroxyl groups, and the critical 6-O-methyl group.

In a ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the aliphatic protons of the tetrahydroisoquinoline ring, and a characteristic singlet for the three protons of the methoxy (B1213986) (-OCH₃) group. The position of this methoxy signal would be crucial for confirming its attachment to the C6 position. Similarly, a ¹³C NMR spectrum would show a unique signal for each of the 17 carbon atoms in the molecule, with the chemical shift of the methoxy carbon and the C6 carbon being of particular importance for confirming the 6-O-methylation. researchgate.netorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data for similar benzylisoquinoline alkaloids. Actual experimental values may vary.

| Atom Type | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 7.5 |

| ¹H | Aliphatic Protons (-CH-, -CH₂-) | 2.5 - 4.0 |

| ¹H | Methoxy Protons (-OCH₃) | ~3.8 |

| ¹H | Hydroxyl Protons (-OH) | 4.0 - 6.0 (variable, broad) |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 150 |

| ¹³C | Aliphatic Carbons (-CH-, -CH₂-) | 25 - 60 |

| ¹³C | Methoxy Carbon (-OCH₃) | ~56 |

| ¹³C | C6 (bearing the -OCH₃ group) | ~145 |

Spectrophotometric and Radiometric Assays for Enzyme Activity Measurement

Measuring the activity of enzymes responsible for the biosynthesis of this compound is crucial for understanding the metabolic pathways of benzylisoquinoline alkaloids. assaygenie.comnih.gov The primary enzyme catalyzing this step is (S)-norcoclaurine 6-O-methyltransferase (6OMT), which transfers a methyl group from the donor S-adenosyl-L-methionine (AdoMet) to the 6-hydroxyl group of (S)-norcoclaurine. nih.govwikipedia.orguniprot.org The activity of 6OMT can be quantified using radiometric and spectrophotometric methods. nih.gov

Radiometric Assays offer a highly sensitive method for measuring enzyme activity. nih.gov This technique typically involves using a radiolabeled methyl donor, such as S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet). nih.gov The assay is performed by incubating the enzyme preparation with the substrate, (S)-norcoclaurine, and the radiolabeled AdoMet. nih.gov After a set incubation period, the reaction is stopped, and the radiolabeled product, [³H]this compound, is separated from the unreacted [³H]AdoMet. The amount of radioactivity incorporated into the product, which can be measured using liquid scintillation counting, is directly proportional to the enzyme's activity. nih.gov

Spectrophotometric and Chromatographic Assays are also widely employed. While a direct continuous spectrophotometric assay may be challenging, enzyme activity is frequently determined using endpoint assays coupled with High-Performance Liquid Chromatography (HPLC). nih.govfrontiersin.org In this approach, the enzymatic reaction is carried out for a specific time and then terminated. nih.gov The reaction mixture is then injected into an HPLC system equipped with a UV-Vis spectrophotometric detector. The product, this compound, is separated from the substrate and other reaction components on the HPLC column. The amount of product formed is quantified by measuring its absorbance at a specific wavelength and comparing it to a standard curve. frontiersin.org This method allows for the direct measurement of the product and can also be used to analyze substrate specificity and reaction kinetics. frontiersin.org

Research on 6OMT from various plant species has determined key kinetic parameters for the enzyme's action on (S)-norcoclaurine. These values provide insight into the enzyme's efficiency and affinity for its substrate.

Table 2: Kinetic Parameters of (S)-norcoclaurine 6-O-methyltransferase (6OMT) from Stephania tetrandra Data from a study on recombinant St6OMT2. frontiersin.org

| Kinetic Parameter | Value | Description |

|---|---|---|

| K_m (Michaelis Constant) | 28.2 µM | Substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates higher affinity. |

| k_cat (Turnover Number) | 1.5 s⁻¹ | The number of substrate molecules each enzyme site converts to product per unit time. |

| Optimal pH | 6.0 | The pH at which the enzyme exhibits maximum activity. frontiersin.org |

| Optimal Temperature | 30°C | The temperature at which the enzyme exhibits maximum activity. frontiersin.org |

Compound Reference Table

Occurrence and Distribution in Plant Species: Research Perspectives

Identification and Biosynthetic Studies in Specific Plant Cell Cultures (e.g., Argemone platyceras, Coptis japonica, Glaucium flavum)

Plant cell cultures provide a powerful system for studying the biosynthesis of complex natural products like BIAs, allowing for the isolation and characterization of specific enzymes in a controlled environment. mdpi.com Studies on cell cultures from several plant species have been instrumental in elucidating the formation of 6-O-Methylnorlaudanosoline.

Argemone platyceras (Prickly Poppy)